molecular formula C7H4ClNO B14659948 2-Chlorobenzonitrile oxide CAS No. 49660-38-0

2-Chlorobenzonitrile oxide

Cat. No.: B14659948
CAS No.: 49660-38-0
M. Wt: 153.56 g/mol
InChI Key: HIPCWHZXBUDQJH-UHFFFAOYSA-N
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Description

2-Chlorobenzonitrile oxide is an organic compound with the formula ClC₆H₄CN. It is a white solid and one of the three isomers of chlorobenzonitrile. This compound is of commercial interest as a precursor to various chemicals, including dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorobenzonitrile oxide can be synthesized through the ammoxidation of 2-chlorotoluene. This process involves the reaction of 2-chlorotoluene with ammonia and oxygen in the presence of a catalyst, typically vanadium oxide supported on alumina . The reaction is carried out in a fixed bed reactor at atmospheric pressure, and the catalyst is prepared by a wet impregnation method .

Industrial Production Methods

Industrial production of this compound follows similar methods, with the use of large-scale reactors and optimized conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzonitrile oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include various substituted benzonitriles, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes .

Mechanism of Action

The mechanism by which 2-chlorobenzonitrile oxide exerts its effects involves its interaction with various molecular targets. It can act as an electrophile, reacting with nucleophiles to form new bonds. This reactivity is exploited in organic synthesis to create complex molecules with specific properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chlorobenzonitrile oxide is unique due to its specific reactivity and the presence of the chlorine atom, which allows for selective substitution reactions. This makes it a valuable intermediate in the synthesis of a wide range of chemicals .

Properties

CAS No.

49660-38-0

Molecular Formula

C7H4ClNO

Molecular Weight

153.56 g/mol

IUPAC Name

2-chlorobenzonitrile oxide

InChI

InChI=1S/C7H4ClNO/c8-7-4-2-1-3-6(7)5-9-10/h1-4H

InChI Key

HIPCWHZXBUDQJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#[N+][O-])Cl

Origin of Product

United States

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